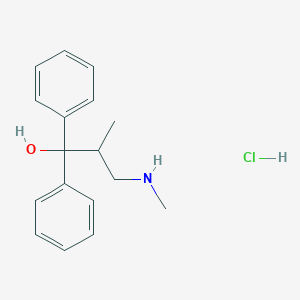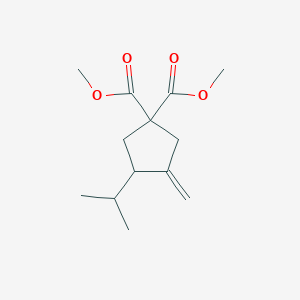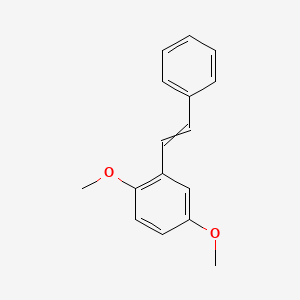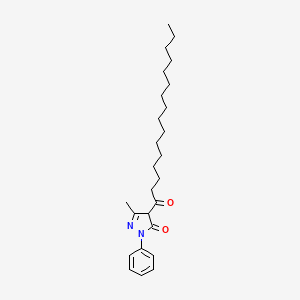
N-(2-Pyridinyl)-4-morpholinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Pyridinyl)-4-morpholinecarboxamide is an organic compound that features a pyridine ring attached to a morpholine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pyridinyl)-4-morpholinecarboxamide typically involves the reaction of 2-aminopyridine with morpholine and a carboxylating agent. One common method is to react 2-aminopyridine with carbonyl diimidazole (CDI) in the presence of morpholine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Pyridinyl)-4-morpholinecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe).
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(2-Pyridinyl)-4-morpholineamine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-Pyridinyl)-4-morpholinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-Pyridinyl)-4-morpholinecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyridine ring can interact with aromatic residues in the target protein, while the morpholine ring can form hydrogen bonds with polar residues, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
N-(2-Pyridinyl)-4-piperidinecarboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2-Pyridinyl)-4-pyrrolidinecarboxamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-(2-Pyridinyl)-4-morpholinecarboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and physical properties. The morpholine ring can enhance the solubility and stability of the compound, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-pyridin-2-ylmorpholine-4-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c14-10(13-5-7-15-8-6-13)12-9-3-1-2-4-11-9/h1-4H,5-8H2,(H,11,12,14) |
InChI Key |
FCNWWTYTNMBDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)

![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)



![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)






